Phenethylhydrazine dihydrochloride
Overview
Description
Rp-cAMPS (sodium salt), also known as adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, is a cyclic adenosine monophosphate (cAMP) analog. It is a potent, competitive antagonist of cAMP-induced activation of cAMP-dependent protein kinase A (PKA) types I and II. This compound is resistant to hydrolysis by phosphodiesterases, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rp-cAMPS (sodium salt) is synthesized through the modification of natural cAMP. The synthesis involves the replacement of one of the exocyclic oxygen atoms in the cyclic phosphate moiety with sulfur, resulting in the formation of a phosphorothioate group. This modification is achieved through a series of chemical reactions, including phosphorylation and thiolation .
Industrial Production Methods
The industrial production of Rp-cAMPS (sodium salt) involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically crystallized as a sodium salt to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
Rp-cAMPS (sodium salt) primarily undergoes substitution reactions due to the presence of the phosphorothioate group. It is resistant to oxidation and reduction reactions under normal physiological conditions .
Common Reagents and Conditions
The synthesis and reactions involving Rp-cAMPS (sodium salt) often require reagents such as phosphorylating agents, thiolating agents, and various solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major product formed from the synthesis of Rp-cAMPS (sodium salt) is the cyclic monophosphorothioate analog of cAMP. This compound retains the biological activity of cAMP but acts as an antagonist to cAMP-dependent protein kinases .
Scientific Research Applications
Rp-cAMPS (sodium salt) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Biochemical Research: Rp-cAMPS (sodium salt) is used to study the role of cAMP-dependent protein kinases in various cellular processes. .
Neuroscience: The compound is used to investigate the mechanisms of synaptic plasticity and neurotransmission.
Pharmacology: Rp-cAMPS (sodium salt) is used to explore the effects of cAMP antagonists on various physiological and pathological conditions. .
Cell Biology: The compound is used to study the regulation of cell growth, differentiation, and apoptosis. .
Mechanism of Action
Rp-cAMPS (sodium salt) exerts its effects by competitively inhibiting the activation of cAMP-dependent protein kinase A (PKA) types I and II. It binds to the regulatory subunits of PKA, preventing the dissociation of the kinase holoenzyme and subsequent activation of the catalytic subunits. This inhibition blocks the downstream signaling pathways regulated by PKA, affecting various cellular processes such as gene expression, metabolism, and cell proliferation .
Comparison with Similar Compounds
Rp-cAMPS (sodium salt) is unique among cAMP analogs due to its resistance to hydrolysis by phosphodiesterases and its potent antagonistic activity against PKA. Similar compounds include:
Sp-cAMPS (sodium salt): An agonist of cAMP-dependent protein kinases, which activates PKA rather than inhibiting it.
8-Bromo-cAMP: A cAMP analog that is more resistant to degradation and is used to activate PKA.
Dibutyryl-cAMP: A cell-permeable cAMP analog that is commonly used to study cAMP signaling pathways.
Rp-cAMPS (sodium salt) stands out due to its specific antagonistic properties and its ability to selectively inhibit PKA without being degraded by phosphodiesterases .
Properties
IUPAC Name |
2-phenylethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-10-7-6-8-4-2-1-3-5-8;;/h1-5,10H,6-7,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKVNHUVGFHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168641 | |
Record name | Hydrazine, phenethyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16904-30-6 | |
Record name | Phenelzine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, phenethyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenelzine Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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